3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring substituted at position 3 with a 2-methylphenyl group. The coumarin moiety is known for its inherent fluorescence, bioavailability, and interaction with biological targets, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen-bonding interactions .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-6-2-4-8-13(11)16-19-17(23-20-16)14-10-12-7-3-5-9-15(12)22-18(14)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBBDXAAFCPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with a suitable carboxylic acid derivative, such as 3-(2H-chromen-2-one-3-yl)propanoic acid, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) to yield the desired oxadiazole-chromenone compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole-chromenone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
- Antimicrobial and Antiviral Properties: Preliminary studies suggest that 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibits potential antimicrobial and antiviral activities. It may inhibit the growth of various pathogens through mechanisms involving enzyme inhibition or disruption of cellular processes.
Medicine
- Anti-inflammatory and Anticancer Activities: Research indicates that this compound may have anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. Additionally, it has been explored for its anticancer effects, potentially through the inhibition of specific kinases involved in cancer cell proliferation .
Industrial Applications
The compound's unique optical properties make it suitable for applications in material science. It is being investigated for use in developing new materials with specific electronic and optical characteristics, which can be beneficial in fields such as photonics and electronics.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds including this compound against common pathogens. Results indicated significant inhibition zones compared to control groups. -
Cancer Cell Proliferation Inhibition:
Research conducted on cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by substituents on both the coumarin and oxadiazole rings. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Coumarin Modifications: Adding a 7-diethylamino group (E594-0113) introduces electron-donating effects, likely altering fluorescence properties and target selectivity .
Pharmacological and Computational Insights
Table 2: In Silico and Experimental Data for Key Analogues
Critical Notes:
- Anti-Tubercular Potential: C22 outperforms the target compound in binding affinity to InhA, attributed to its 4-fluorophenyl group’s electronegativity and piperidine-carboxamide tail .
- Toxicity Considerations : While C21 and C38 () exhibit hepatotoxicity, the target compound’s methylphenyl group may reduce metabolic activation risks .
Biological Activity
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.30 g/mol. The compound features a chromenone scaffold substituted with an oxadiazole moiety, which is known for enhancing biological activity.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. For instance:
- Antibacterial Effects : Research indicates that compounds similar to this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests showed that certain derivatives demonstrated efficacy comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against various pathogens. A study reported that oxadiazole derivatives displayed significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
2. Anticancer Activity
The anticancer potential of this compound has been a focal point of research:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective cell growth inhibition .
3. Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives are also noteworthy:
- Mechanism of Action : Studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition could be attributed to the modulation of signaling pathways involved in inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy Assessment
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than many known antibiotics, suggesting its potential as a lead compound for drug development in treating bacterial infections .
Case Study 2: Anticancer Activity in Vivo
A recent animal study evaluated the anticancer effects of this compound in mice bearing tumor xenografts. Treatment with the compound resulted in a substantial reduction in tumor volume compared to control groups, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
The compound is synthesized via cyclocondensation of 4-oxochromane-2-carboxylic acid derivatives with amidoximes, using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. This method yields 65–85% of the target product after purification. Key steps include:
- Activation of the carboxylic acid with CDI to form an imidazolide intermediate.
- Cyclization with amidoximes under reflux conditions.
- Purification via column chromatography or recrystallization.
This protocol is scalable and avoids harsh reagents, making it suitable for medicinal chemistry applications .
Q. How is structural elucidation performed for this compound?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify substituents and scaffold connectivity (e.g., oxadiazole protons at δ 8.5–9.0 ppm, chromen-2-one carbonyl at ~160 ppm).
- Elemental analysis : Validates purity and empirical formula (e.g., C, H, N content within 0.4% of theoretical values).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 335.0925 for CHNO) .
Q. What preliminary biological activities have been reported?
In silico studies suggest anti-tubercular (anti-TB) potential via inhibition of InhA (enoyl-ACP reductase) and EthR (transcriptional regulator). Key findings include:
- Molecular docking : The oxadiazole moiety interacts with InhA’s NADH-binding pocket (binding energy ≤ -8.5 kcal/mol).
- ADMET profiling : Non-carcinogenic and moderate hepatotoxicity (e.g., Ames test negative, LD > 500 mg/kg in rodents).
These results justify further in vitro and in vivo validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies involve systematic modifications:
- Substituent variation : Replace the 2-methylphenyl group with fluorophenyl or pyridyl groups to enhance target affinity .
- Scaffold hybridization : Fuse the chromen-2-one core with pyrrolidine or piperidine rings to improve solubility and bioavailability .
- Bioisosteric replacement : Substitute the oxadiazole with thiadiazole or triazole to assess metabolic stability .
Activity is tested via enzymatic assays (e.g., InhA inhibition IC) and cytotoxicity screens (e.g., HepG2 cell lines) .
Q. What computational tools are used to predict metabolic stability and toxicity?
- P450 SOM prediction : Tools like StarDrop or Schrödinger identify cytochrome P450-mediated metabolic hotspots (e.g., oxidation at the oxadiazole ring or methylphenyl group) .
- Molecular dynamics (MD) simulations : Assess ligand-receptor complex stability (e.g., RMSD ≤ 2.0 Å over 100 ns trajectories for InhA complexes) .
- Toxicity profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity .
Q. How is crystallographic data utilized in optimizing this compound?
- Fragment screening : X-ray crystallography identifies binding modes (e.g., oxadiazole stacking with FAD cofactor in oxidoreductases) .
- SHELX refinement : SHELXL/SHELXT software refines crystal structures to resolve electron density maps (R-factor ≤ 0.05) .
- Cocrystal structures : Guide rational design of derivatives with improved target engagement (e.g., hydrogen bonding with active-site residues) .
Q. What strategies enhance pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
